1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine
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Overview
Description
1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
The compound, also known as N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine, has been found to exhibit significant inhibitory activity against the BRAF V600E , a protein kinase that plays a key role in regulating cellular responses to cytokines and growth factors .
Mode of Action
The compound interacts with its target, BRAF V600E, by binding tightly at the active site . This interaction inhibits the kinase activity of BRAF V600E, thereby disrupting the signal transduction pathways it regulates .
Biochemical Pathways
The inhibition of BRAF V600E affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .
Result of Action
The compound’s action results in the inhibition of BRAF V600E, leading to the disruption of the MAPK/ERK pathway . This can potentially lead to the suppression of cancer cell growth . In vitro studies have shown that the compound exhibits potent inhibitory activity against certain cancer cell lines .
Preparation Methods
The synthesis of 1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aminoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits potential cytotoxic activity, making it a candidate for anticancer research.
Comparison with Similar Compounds
1-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine is unique due to its specific structural features and biological activities. Similar compounds include:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Another derivative with antimicrobial properties.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Compounds with potential cytotoxic activity.
Properties
IUPAC Name |
2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWKCHTMNJLNC-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.